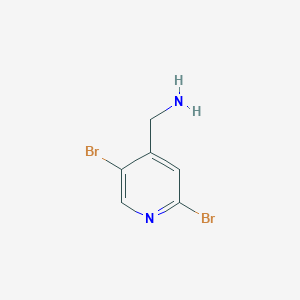
4-((Tetrahydrofuran-3-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tetrahydrofuran-3-yl)methyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-3-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydrofuran derivatives with piperidine under specific conditions. For instance, a one-pot preparation method can be employed using chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide high yields and scalability. The use of Grignard reagents in combination with N-(tert-butylsulfinyl)-bromoimine has been shown to produce enantioenriched piperidines efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-((Tetrahydrofuran-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are possible, where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Aplicaciones Científicas De Investigación
4-((Tetrahydrofuran-3-yl)methyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((Tetrahydrofuran-3-yl)methyl)piperidine involves its interaction with molecular targets through its piperidine and tetrahydrofuran moieties. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby influencing their activity .
Comparación Con Compuestos Similares
Piperidine: A simpler analog without the tetrahydrofuran moiety.
Tetrahydrofuran: A cyclic ether without the piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the tetrahydrofuran moiety.
Uniqueness: 4-((Tetrahydrofuran-3-yl)methyl)piperidine is unique due to the presence of both the piperidine and tetrahydrofuran rings, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
4-(oxolan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h9-11H,1-8H2 |
Clave InChI |
HCBUCIZIWUZSJV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
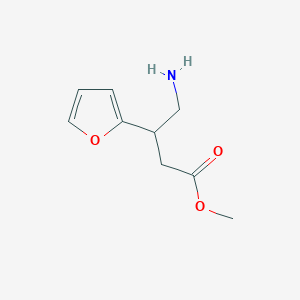
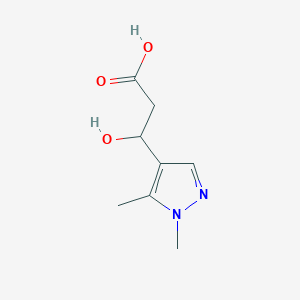
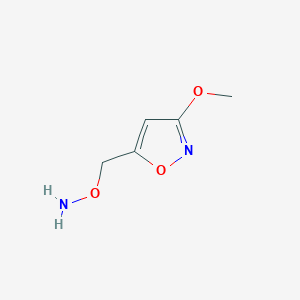
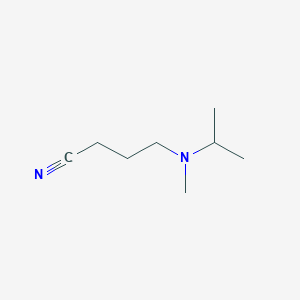
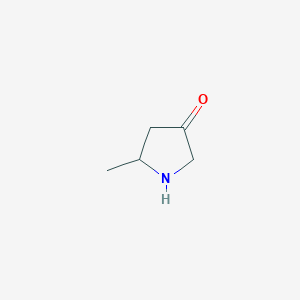
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
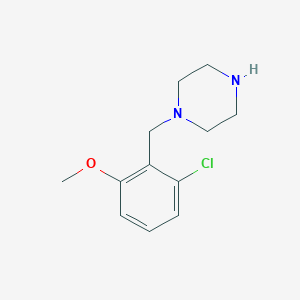

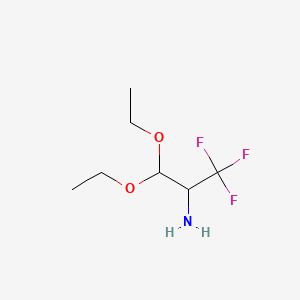
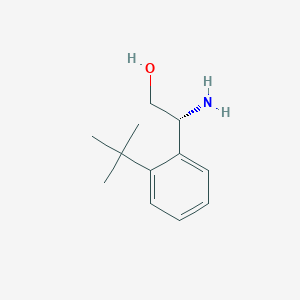
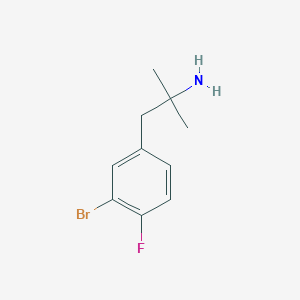
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
